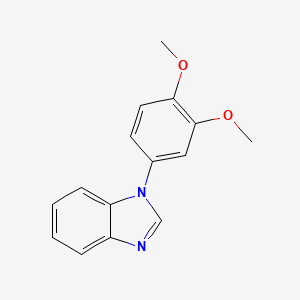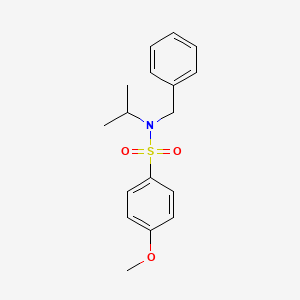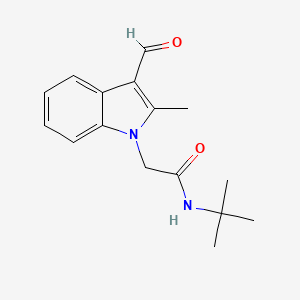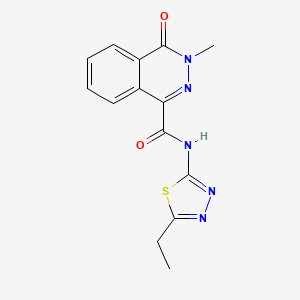![molecular formula C16H16N4OS2 B5778370 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5778370.png)
2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, also known as TAT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
科学研究应用
2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and infectious diseases. In cancer research, 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In infectious disease research, 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have antimicrobial activity against a wide range of bacteria and fungi.
作用机制
The mechanism of action of 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and microbial infection. 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of microbial infection. 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide has also been shown to induce apoptosis in cancer cells and to inhibit angiogenesis, which is the process by which new blood vessels form and supply nutrients to cancer cells.
实验室实验的优点和局限性
The advantages of using 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its broad-spectrum antimicrobial activity, its ability to inhibit cancer cell growth and reduce inflammation, and its relatively low toxicity. However, the limitations of using 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide in lab experiments include its limited solubility in water and its potential for off-target effects.
未来方向
There are many future directions for 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the optimization of its pharmacokinetic properties. 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide analogs could also be developed to improve its potency and selectivity for specific targets. Additionally, 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide could be combined with other drugs or therapies to enhance its therapeutic efficacy.
合成方法
2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide can be synthesized through a multistep process that involves the reaction of 4-methylbenzaldehyde with thiourea to form 4-methylbenzylthiourea. This compound is then reacted with 2-bromoethylthiophene to form the intermediate product, which is further reacted with 4-(4-methylphenyl)-5-aminomethyl-4H-1,2,4-triazole-3-thiol to form the final product, 2-{[4-(4-methylphenyl)-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide.
属性
IUPAC Name |
2-[[4-(4-methylphenyl)-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS2/c1-11-4-6-12(7-5-11)20-15(9-13-3-2-8-22-13)18-19-16(20)23-10-14(17)21/h2-8H,9-10H2,1H3,(H2,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVAEVZNHDQKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(4-methylphenyl)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5778306.png)


![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)

![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)

![1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)